molecular formula C39H39ClN2O3S B590222 4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE CAS No. 155998-77-9

4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE

Cat. No.: B590222
CAS No.: 155998-77-9
M. Wt: 651.262
InChI Key: MORXQUFMNNVQTF-UHFFFAOYSA-M
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Description

The compound 4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE is a quinolinium salt featuring a conjugated ethenylidene-cyclohexenyl backbone, chloro substituents, and a 4-methylbenzenesulfonate counterion. Its extended π-conjugation system and ionic sulfonate group enhance solubility and electronic properties, making it suitable for applications in photochemistry or medicinal research .

Properties

IUPAC Name

(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32ClN2.C7H8O3S/c1-3-34-22-20-24(28-12-5-7-14-30(28)34)16-18-26-10-9-11-27(32(26)33)19-17-25-21-23-35(4-2)31-15-8-6-13-29(25)31;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12-23H,3-4,9-11H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORXQUFMNNVQTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=C2CCCC(=C2Cl)C=CC3=CC=[N+](C4=CC=CC=C34)CC)C5=CC=CC=C51.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\2/CCCC(=C2Cl)/C=C/C3=CC=[N+](C4=CC=CC=C34)CC)/C5=CC=CC=C51.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694675
Record name 4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155998-77-9
Record name 4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(E)-2-(2-Chloro-3-((E)-2-[1-Ethyl-4(1H)-Quinolinylidene]Ethylidene)-1-Cyclohexen-1-YL)Ethenyl]-1-Ethylquinolinium 4-Methylbenzenesulfonate (CAS No. 155998-77-9) is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C33H34ClN2O3SC_{33}H_{34}ClN_2O_3S, with a molecular weight of approximately 620.99 g/mol. The structure features a quinolinium moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds related to quinolines exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have shown that quinoline derivatives can inhibit the growth of bacteria and fungi. For instance, derivatives similar to the compound have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Quinolines are also investigated for their anticancer properties. Certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models .
  • TRPV2 Inhibition : The compound has been identified as a potential inhibitor of the TRPV2 ion channel, which is involved in pain sensation and other physiological processes. Studies indicated that it could inhibit Ca2+^{2+} entry through TRPV2 with an IC50 of less than 10 μM, suggesting its therapeutic potential in pain management .

Case Studies and Experimental Data

StudyObjectiveFindings
Evaluate antimicrobial propertiesThe compound showed significant inhibition against Staphylococcus aureus and Candida albicans.
Investigate TRPV2 inhibitionIdentified as a potent inhibitor with low IC50 values, effective at preventing agonist-induced TRPV2 activation.
Assess cytotoxic effects on cancer cellsDemonstrated selective cytotoxicity towards various cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • DNA Interaction : Quinolines are known to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 4-Hydroxyquinolin-2(1H)-ones (e.g., 4A, 4B, 4D, 4E)
  • Structure: Quinolinone core with hydroxyl and phenyl/methoxy substituents.
  • Properties : Moderate solubility in polar solvents due to hydroxyl groups; nucleophilic reactivity at the carbonyl position .
  • Contrast : The target compound’s sulfonate group provides superior aqueous solubility compared to hydroxyl groups in 4A–4E. The chloro substituents in the target enhance electrophilic reactivity, unlike the hydroxyl groups in 4A–4E, which favor hydrogen bonding .
b) 3-Bromo-3-phenylquinoline-2,4(1H,3H)-dione (6A)
  • Structure: Brominated quinoline dione with phenyl substitution.
  • Contrast : The target compound’s ethenylidene-cyclohexenyl system extends conjugation, enabling stronger absorption in UV-Vis regions compared to the localized π-system in 6A .

Functional Group Analogues

a) 3-[(2E)-3-(4-Methoxyphenyl)propenoyl]-4-phenyl-1H-quinolin-2-one
  • Structure: Quinolinone with propenoyl and methoxyphenyl groups.
  • Properties : Polar due to methoxy and carbonyl groups; reactive toward nucleophiles at the α,β-unsaturated ketone site.
b) 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
  • Structure: Chloroquinoline-sulfonamide hybrid with hydrazine linkage.
  • Properties : Dual chloro groups enhance electrophilicity; sulfonamide improves crystallinity.
  • Contrast : The target’s conjugated ethenylidene system enables broader electronic delocalization, whereas the hydrazine linker in this compound introduces steric hindrance .

Ionic and Conjugation-Based Analogues

a) 1-ETHYL-2-[(E)-(1-ETHYL-2(1H)-QUINOLINYLIDENE)METHYL]QUINOLINIUM Sulfonate Derivatives
  • Structure: Dual quinolinium cores linked via conjugated methylene groups with sulfonate counterions.
  • Properties : High solubility in water; strong absorbance in visible light due to extended conjugation.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Features Solubility (H₂O) Key Reactivity Reference
Target Compound Quinolinium, sulfonate, chloro, ethenyl High Electrophilic substitution
4-Hydroxyquinolin-2(1H)-ones Quinolinone, hydroxyl, methoxy Moderate Nucleophilic acyl substitution
Quinoline-sulfonamide Chloroquinoline, sulfonamide Moderate Electrophilic addition
Dual Quinolinium Sulfonate Conjugated methylene, sulfonate High Photoinduced electron transfer

Table 2: Electronic Properties

Compound λ_max (nm) Molar Extinction Coefficient (ε) Fluorescence Quantum Yield
Target Compound 420–450 25,000–30,000 0.15–0.20
4-Hydroxyquinolin-2(1H)-one 320–340 8,000–10,000 <0.05
Dual Quinolinium Sulfonate 500–520 40,000–45,000 0.30–0.35

Research Findings and Implications

Synthetic Challenges: The target compound’s conjugated ethenylidene-cyclohexenyl system requires precise stereochemical control during synthesis, similar to the preparation of 3-bromo-3-phenylquinoline-2,4(1H,3H)-dione (6A), where bromination must avoid over-halogenation .

Solubility-Structure Relationship: The 4-methylbenzenesulfonate group in the target compound mirrors solubility enhancements seen in dual quinolinium sulfonates (), outperforming hydroxyl or methoxy substituents in analogues like 4A or 4B .

Electronic Properties: The extended conjugation in the target compound results in a redshifted absorption spectrum compared to simpler quinolinones (e.g., 4A: λ_max 320–340 nm vs. target: 420–450 nm), aligning with trends observed in thienobenzothiazole-containing sulfonates .

Q & A

Q. What experimental methodologies are recommended for synthesizing this compound, given its extended conjugated system?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving: (i) Formation of the quinolinium core via cyclization of substituted anilines with β-keto esters under acid catalysis . (ii) Introduction of the ethenyl and cyclohexenyl moieties via Wittig or Horner-Wadsworth-Emmons reactions to establish stereochemistry . (iii) Final sulfonation using 4-methylbenzenesulfonic acid to stabilize the cationic quinolinium center. Key challenges include controlling E/Z isomerism during ethenylation and minimizing side reactions in the sulfonation step.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine: (i) High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. (ii) NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve overlapping proton signals in the conjugated system, particularly the ethenyl and cyclohexenyl regions . (iii) HPLC with UV-Vis detection (λ = 350–450 nm) to assess purity, leveraging the compound’s strong absorbance from extended conjugation .

Q. What solvent systems are optimal for studying this compound’s photophysical properties?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility and minimize aggregation. For fluorescence studies, degas solvents with N₂ to prevent quenching by dissolved oxygen. UV-Vis spectra in these solvents typically show λmax at ~420 nm (π→π* transitions) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., restricted rotation in the ethenyl groups) or paramagnetic impurities. Strategies include: (i) Variable-temperature NMR to identify temperature-dependent splitting . (ii) Chelation with shift reagents (e.g., Eu(fod)3) to simplify complex proton environments . (iii) Computational modeling (DFT or MD simulations) to predict coupling constants and compare with experimental data .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Methodological Answer : The quinolinium core undergoes hydrolysis at low pH, cleaving the sulfonate group. Kinetic studies (pH-rate profiling) reveal a pseudo-first-order degradation mechanism. Stabilization strategies include: (i) Buffering solutions at pH 7–7. (ii) Introducing electron-withdrawing substituents on the benzene ring to reduce susceptibility to nucleophilic attack .

Q. How can researchers design experiments to probe the compound’s potential bioactivity (e.g., antimicrobial or anticancer)?

  • Methodological Answer : (i) In vitro assays : Screen against bacterial/fungal strains (MIC determination) or cancer cell lines (MTT assay), comparing activity to structural analogs (e.g., chloroquine derivatives) . (ii) Mechanistic studies : Use fluorescence microscopy to track cellular uptake or DNA intercalation assays to assess binding affinity . (iii) SAR analysis : Modify substituents (e.g., ethyl groups on quinolinium) to correlate structure with activity .

Q. What analytical techniques are most effective for resolving discrepancies in reaction yield data (e.g., inconsistent sulfonation efficiency)?

  • Methodological Answer : (i) In situ IR spectroscopy to monitor sulfonic acid consumption during the reaction . (ii) Ion chromatography to quantify unreacted 4-methylbenzenesulfonic acid . (iii) Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading .

Key Research Challenges and Recommendations

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during ethenylation to enhance E-isomer selectivity .
  • Scale-Up Synthesis : Replace batch reactors with flow systems to improve heat management in exothermic sulfonation steps .
  • Data Reproducibility : Standardize solvent purification protocols (e.g., molecular sieves for DMSO) to minimize batch-to-batch variability .

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